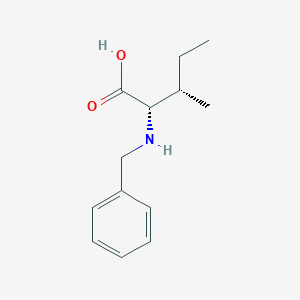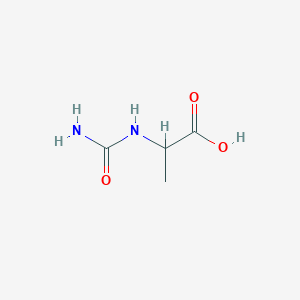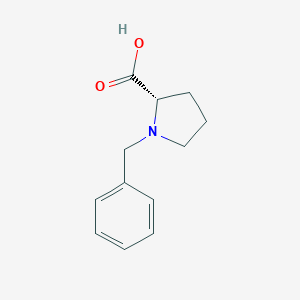
BZL-ILE-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-(benzylamino)-3-methylpentanoic acid, also known as (2S,3S)-2-(benzylamino)-3-methylpentanoic acid, is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3S)-2-(benzylamino)-3-methylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-2-(benzylamino)-3-methylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Voici l'analyse des applications de recherche scientifique de la Benzyl-L-isoleucine, d'après les informations disponibles :
Gestion agricole et des moustiques vecteurs
La Benzyl-L-isoleucine a été identifiée comme une alternative aux pratiques agricoles et à la gestion des moustiques vecteurs. Elle peut contribuer à réduire les effets néfastes des pesticides ou insecticides commerciaux .
Détection optique en temps réel dans les cellules vivantes
Un capteur nommé GEII (Genetically Encoded Isoleucine Indicator) a été développé pour la surveillance en temps réel de l'isoleucine dans les cellules bactériennes et de levure, établissant sa biocompatibilité dans les cellules vivantes .
Études de diffraction des rayons X
La Benzyl-L-isoleucine a été étudiée dans des conditions de choc à l'aide de la diffraction des rayons X pour comprendre ses propriétés structurales .
Mécanisme D'action
Target of Action
BZL-ILE-OH, also known as N-benzyl-L-isoleucine, is primarily used as a reagent in the synthesis of hydrazinopeptides
Mode of Action
The mode of action of this compound involves its role in the formation of amide bonds, which are fundamental in peptide synthesis . It is used as a coupling reagent, mediating amide bond formation with remarkable resistance to racemization . This means that it helps join amino acids together to form peptides without causing a change in the stereochemistry of the amino acids, which is crucial for maintaining the functional properties of the peptides.
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the correct stereochemistry . This is crucial for the function of these peptides, as changes in stereochemistry can significantly alter a peptide’s properties and interactions with other molecules. Therefore, this compound contributes to the production of functional peptides that can participate in various biological processes.
Analyse Biochimique
Biochemical Properties
The biochemical properties of Benzyl-L-isoleucine are largely determined by its structure and its interactions with other biomolecules. It is known to participate in biochemical reactions, particularly in the synthesis of hydrazinopeptides
Cellular Effects
Given its role in the synthesis of hydrazinopeptides , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Benzyl-L-isoleucine involves its conversion into amino-derivatives with ammonium formate as a catalytic hydrogen transfer agent . This suggests that it may interact with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression.
Propriétés
IUPAC Name |
(2S,3S)-2-(benzylamino)-3-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-10(2)12(13(15)16)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9H2,1-2H3,(H,15,16)/t10-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAVORZIWQTJJQ-JQWIXIFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426402 |
Source


|
| Record name | N-benzyl-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1859-49-0 |
Source


|
| Record name | N-benzyl-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














